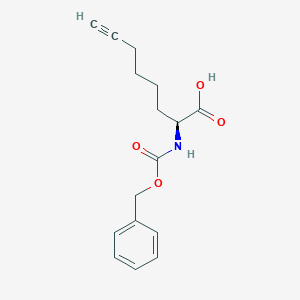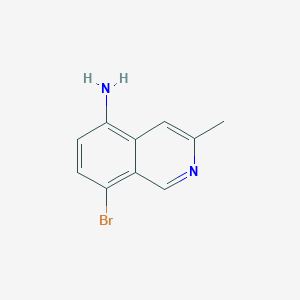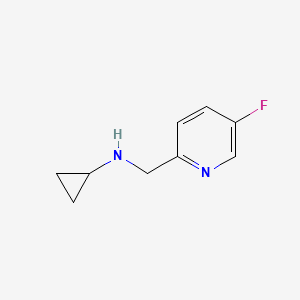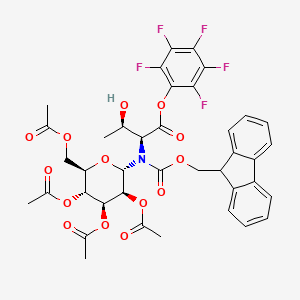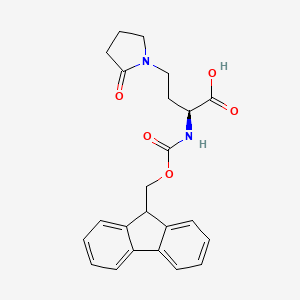
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of the amino group with the Fmoc group, followed by the formation of the pyrrolidinone ring. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine or diisopropylethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
化学反应分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amines or alcohols
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of novel pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids. The pyrrolidinone ring can interact with various biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and derivatives, such as:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-oxopyrrolidin-1-yl)butanoic acid apart is its unique combination of the Fmoc protecting group and the pyrrolidinone ring. This combination provides both stability and reactivity, making it a valuable tool in synthetic chemistry and various research applications.
属性
分子式 |
C23H24N2O5 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-oxopyrrolidin-1-yl)butanoic acid |
InChI |
InChI=1S/C23H24N2O5/c26-21-10-5-12-25(21)13-11-20(22(27)28)24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)/t20-/m0/s1 |
InChI 键 |
KATQIKIECOGNAZ-FQEVSTJZSA-N |
手性 SMILES |
C1CC(=O)N(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CC(=O)N(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
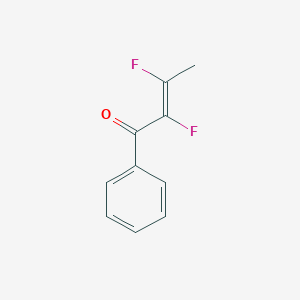
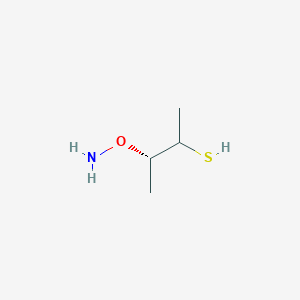
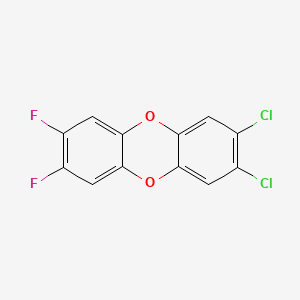
![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)

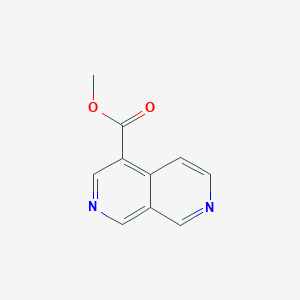

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
